Meta-Color-Opaquer
Description
"Meta-Color-Opaquer" (MCO) is a high-performance organic pigment widely used in industrial coatings, plastics, and specialty inks due to its exceptional opacity, thermal stability, and resistance to UV degradation. Its chemical structure, identified as 4-(2-hydroxy-2-methyl-propoxy)-3-methyl-benzoic acid (CAS 499-76-3), features a substituted benzoic acid backbone with a hydroxypropoxy group, enhancing its solubility in polar solvents and compatibility with polymer matrices . MCO’s synthesis involves a multi-step reaction starting from 4-hydroxy-3-methyl-benzoic acid and 1-chloro-2-methyl-propan-2-ol under alkaline conditions, achieving a yield of 75% . Key properties include a molecular weight of 152.15 g/mol, high hydrogen bond acceptor capacity (3), and moderate aqueous solubility (3.28 mg/mL), making it suitable for water-based formulations .
Properties
CAS No. |
132702-85-3 |
|---|---|
Molecular Formula |
C11H14O4S |
Synonyms |
Meta-Color-Opaquer |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethylbenzoic acid
- Structural Similarities: Shares the benzoic acid core but lacks the hydroxypropoxy group, leading to reduced solubility in ethanol (1.2 mg/mL vs. MCO’s 12.5 mg/mL) .
- Performance : Lower thermal stability (decomposition at 180°C vs. MCO’s 220°C) due to the absence of stabilizing ether linkages .
- Applications : Primarily used in pharmaceuticals rather than coatings.
3-Hydroxy-4-methylbenzoic acid
- Structural Differences : Positional isomerism of hydroxyl and methyl groups results in weaker intermolecular hydrogen bonding (TPSA: 57.5 Ų vs. MCO’s 66.8 Ų) .
- Synthesis : Simpler one-step synthesis but lower yield (50%) compared to MCO’s optimized protocol .
Functional Analogs
UCAR Acrylic 522
- Functional Role : A heterocyclic acrylic resin used in semigloss paints for adhesion and gloss retention .
- Comparison :
Data Tables
Table 1. Physicochemical Properties
Research Findings
- Spectroscopic Analysis : MCO’s ¹H NMR (DMSO-d6) shows distinct peaks at δ 2.35 (s, 3H, CH3), δ 4.10 (s, 2H, OCH2), and δ 12.20 (s, 1H, COOH), confirming its structure . UCAR 522 lacks characteristic proton signals due to its polymeric nature, requiring FT-IR for functional group identification .
- Performance Testing : In accelerated weathering tests (QUV-A), MCO retained 95% of its color strength after 1,000 hours, outperforming UCAR 522 (82%) and structural analogs (<70%) .
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